Product packaging for rac-2-Despiperidyl-2-amino Repaglinide-d5(Cat. No.:)

rac-2-Despiperidyl-2-amino Repaglinide-d5

Cat. No.: B15142279
M. Wt: 389.5 g/mol
InChI Key: OSCVKZCOJUTUFD-SGEUAGPISA-N
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Description

rac-2-Despiperidyl-2-amino Repaglinide-d5 is a deuterated analog of the impurity/metabolite rac-2-Despiperidyl-2-amino Repaglinide (CAS: 874908-11-9), which is associated with the antidiabetic drug Repaglinide (CAS: 135062-02-1). The parent compound, Repaglinide, is a meglitinide-class drug used to regulate blood glucose levels by stimulating insulin secretion . The deuterated form (-d5) incorporates five deuterium atoms, typically replacing hydrogen in specific positions (e.g., ethoxy groups), enhancing its utility as a stable isotope-labeled internal standard for analytical quantification in pharmacokinetic or metabolic studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28N2O4 B15142279 rac-2-Despiperidyl-2-amino Repaglinide-d5

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

389.5 g/mol

IUPAC Name

4-[2-[[1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid

InChI

InChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27)/i1D3,4D2

InChI Key

OSCVKZCOJUTUFD-SGEUAGPISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of (Rac)-2-despiperidyl-2-amino Repaglinide-d5 involves the incorporation of deuterium atoms into the Repaglinide molecule. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Chemical Reactions

The compound undergoes reactions typical of amine-containing molecules and carbonyl derivatives.

Acylation

  • Mechanism : Reaction with acylating agents (e.g., acyl chlorides, anhydrides).

  • Outcome : Formation of amide derivatives.

  • Conditions : Controlled pH and temperature to prevent side reactions.

Alkylation (Nucleophilic Substitution)

  • Mechanism : Substitution reactions with alkylating agents (e.g., alkyl halides).

  • Outcome : Generation of alkylated derivatives.

  • Conditions : Basic environment to activate the amine group.

Oxidation

  • Mechanism : Oxidation of the amino group or adjacent carbonyl groups.

  • Outcome : Formation of imine or carbonyl derivatives.

  • Conditions : Use of oxidizing agents (e.g., KMnO₄, H₂O₂).

Hydrolysis

  • Mechanism : Cleavage of amide or ester bonds in the presence of acids/bases.

  • Outcome : Generation of carboxylic acids or amines.

  • Conditions : Acidic or basic aqueous solutions.

Reaction Conditions and Mechanisms

Reaction TypeReagents/ConditionsKey ProductsFunctional Groups Involved
Acylation Acyl chlorides, pH 6–8Amide derivativesAmino group
Alkylation Alkyl halides, basic conditionsAlkylated derivativesAmino group
Oxidation KMnO₄, H₂O₂, acidic pHCarbonyl derivativesAmino/carbonyl groups
Hydrolysis HCl/H₂SO₄ (acidic) or NaOH (basic)Carboxylic acids/aminesAmide/ester bonds

Analytical Methods

  • HPLC : Used to monitor synthesis progress and confirm product identity.

  • Mass Spectrometry : Identifies isotopic labeling (e.g., deuterium) and reaction products .

  • NMR Spectroscopy : Characterizes structural modifications post-reaction .

Comparison with Similar Compounds

Research Findings and Significance

Impurity Control: Regulatory guidelines (e.g., USP, ICH) mandate strict limits (<0.1% w/w) for impurities like rac-2-Despiperidyl-2-amino Repaglinide to ensure drug safety. Deuterated analogs enable accurate detection at trace levels .

Metabolic Insights: Studies using deuterated standards reveal that rac-2-Despiperidyl-2-amino Repaglinide is a primary oxidative metabolite, contributing to Repaglinide’s short half-life (~1 hour) .

Synthetic Challenges : The preparation of deuterated impurities requires specialized reagents (e.g., methylamine-d5DCl, CAS: 14779-55-6) to ensure isotopic purity (>99 atom% D) .

Q & A

Basic Research Questions

Q. What are the validated analytical techniques for determining the structural integrity of rac-2-Despiperidyl-2-amino Repaglinide-d5 in preclinical studies?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular weight and structural features. Ensure deuterium incorporation is ≥98% via isotopic abundance analysis. Cross-validate results with chromatographic methods (e.g., HPLC-UV) to assess purity and stability under varying conditions (e.g., pH, temperature) . Follow NIH guidelines for reporting experimental conditions, including instrument calibration protocols and sample preparation details .

Q. How should researchers design experiments to assess the metabolic stability of this compound in hepatic microsomes?

  • Methodological Answer : Use pooled human liver microsomes (HLM) incubated with the compound under physiological conditions (37°C, pH 7.4). Quantify parent compound depletion via LC-MS/MS at timed intervals (0, 15, 30, 60 mins). Include control groups with CYP enzyme inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways. Normalize data to protein content and report half-life (t₁/₂) and intrinsic clearance (CLint) using Michaelis-Menten kinetics .

Q. What literature review strategies are recommended to identify gaps in existing pharmacokinetic data for this compound?

  • Methodological Answer : Conduct a systematic search across MEDLINE, EMBASE, and Cochrane Library using keywords: "Repaglinide-d5," "deuterated analogs," "pharmacokinetics," and "isotope effects." Limit results to peer-reviewed studies (2010–2025) and exclude non-English sources. Use tools like PRISMA flow diagrams to document inclusion/exclusion criteria and assess bias in preclinical trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported plasma protein binding (PPB) values for this compound across studies?

  • Methodological Answer : Perform equilibrium dialysis or ultrafiltration under standardized conditions (e.g., 37°C, pH 7.4) with human serum albumin (HSA) and α₁-acid glycoprotein (AGP). Compare results using validated LC-MS/MS assays. Investigate inter-laboratory variability by replicating protocols from conflicting studies and analyzing buffer composition, incubation time, and temperature effects. Use Bland-Altman plots to quantify systematic biases .

Q. What computational approaches are suitable for modeling the isotope effects of deuterium in this compound on CYP450-mediated metabolism?

  • Methodological Answer : Employ density functional theory (DFT) to calculate kinetic isotope effects (KIEs) at deuterated positions. Combine molecular dynamics (MD) simulations to assess binding affinities to CYP3A4 and CYP2C8 isoforms. Validate predictions with in vitro metabolite profiling using recombinant enzymes. Report computational parameters (e.g., basis sets, solvation models) to ensure reproducibility .

Q. How should researchers optimize synthetic routes for this compound to improve isotopic purity and scalability?

  • Methodological Answer : Use deuterated solvents (e.g., D₂O) and reagents (e.g., NaBD₄) in key reduction steps to minimize proton exchange. Monitor reaction progress via in-situ FTIR to detect intermediate deuteration. Apply Design of Experiments (DoE) to optimize temperature, catalyst loading, and reaction time. Characterize final products using isotopic ratio mass spectrometry (IRMS) and report deviations in deuterium content ≥1% .

Methodological Considerations

  • Data Analysis : Use mixed-effects models to account for variability in in vivo pharmacokinetic studies. For example, apply NONMEM for population PK modeling to distinguish between inter-subject and residual variability .
  • Reproducibility : Document all experimental parameters (e.g., batch numbers of reagents, equipment calibration dates) in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Ethical Reporting : Disclose conflicts of interest (e.g., funding sources for synthetic chemistry) and ensure animal studies comply with ARRIVE guidelines .

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